(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
“(4-tert-butylphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” is a complex organic compound with a unique structure. Let’s break it down:
- The core structure consists of a quinoline ring fused with a dithioloquinoline moiety.
- The tert-butyl group (4-tert-butylphenyl) is attached to one of the quinoline positions.
- The thioxo group (1-thioxo) is present at the 8-methyl position of the dithioloquinoline ring.
- The carbonyl group (methanone) is connected to the quinoline nitrogen.
Preparation Methods
The synthetic routes for this compound can be intricate due to its complex structure. here are some general steps:
Quinoline Synthesis: Start with a quinoline precursor (e.g., 8-methylquinoline) and introduce the tert-butyl group using a Friedel-Crafts alkylation reaction.
Dithioloquinoline Formation: Prepare the dithioloquinoline ring by reacting a suitable precursor with sulfur sources.
Thioxo Group Introduction: Introduce the thioxo group at the 8-methyl position using appropriate reagents.
Carbonyl Group Addition: Finally, attach the carbonyl group to the quinoline nitrogen.
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the thioxo group to a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Reagents: Common reagents include Lewis acids, reducing agents, and nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block for novel materials and ligands.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (e.g., anti-inflammatory agents).
Industry: Employed in organic electronics and materials science.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives and dithioloquinolines.
- Uniqueness lies in the combination of the tert-butylphenyl, thioxo, and carbonyl functionalities.
Properties
Molecular Formula |
C24H25NOS3 |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C24H25NOS3/c1-14-7-12-18-17(13-14)19-20(28-29-22(19)27)24(5,6)25(18)21(26)15-8-10-16(11-9-15)23(2,3)4/h7-13H,1-6H3 |
InChI Key |
SYXBAMZMLFTGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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